N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide
Description
Properties
CAS No. |
137522-72-6 |
|---|---|
Molecular Formula |
C23H13Cl2N3O2 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-12-oxoquinolino[2,1-b]quinazoline-5-carboxamide |
InChI |
InChI=1S/C23H13Cl2N3O2/c24-13-9-10-19(17(25)11-13)27-22(29)16-12-21-26-18-7-3-1-6-15(18)23(30)28(21)20-8-4-2-5-14(16)20/h1-12H,(H,27,29) |
InChI Key |
FTVSDYFQWMGMNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4C(=CC3=N2)C(=O)NC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of Quinazolinone Intermediate
Quinazolinone derivatives are synthesized using various methods:
Functionalization to Form the Target Compound
The functionalization involves introducing the dichlorophenyl and carboxamide groups:
- Step 1 : React the quinazolinone intermediate with a chlorinated phenylamine (e.g., 2,4-dichloroaniline) in the presence of a coupling agent like phosphorus oxychloride (POCl₃) or carbodiimides.
- Step 2 : Introduce the carboxamide group by reacting with an appropriate carboxylic acid derivative or through amidation reactions.
Optimized Conditions
Efficient synthesis of N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide requires optimization of reaction parameters:
- Temperature : Maintain at 120–150°C for cyclization steps.
- Catalysts : Use zinc chloride or DABCO (1,4-diazabicyclo[2.2.2]octane) for specific reactions to enhance yields.
- Solvents : Dimethylformamide (DMF) or ethanol is commonly used for solubility and reaction efficiency.
Challenges and Solutions
Challenges:
- Side reactions during cyclization.
- Poor yields due to incomplete reactions.
- Difficulty in isolating pure intermediates.
Solutions:
- Use microwave-assisted synthesis to reduce reaction times and improve yields.
- Employ high-purity reagents and solvents.
- Monitor reaction progress using Thin Layer Chromatography (TLC).
Data Table: Key Reaction Parameters
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Formation of Quinazolinone | Anthranilic acid + Formamide (125°C) | 3,4-Dihydro-4-oxoquinazoline |
| Functionalization | Quinazolinone + POCl₃ + Dichloroaniline | Substituted quinazoline intermediate |
| Amidation | Intermediate + Carboxylic acid derivative | N-(2,4-Dichlorophenyl)-12H-quinoquinazoline |
Chemical Reactions Analysis
Types of Reactions
12H-Quino[2,1-b]quinazoline-5-carboxamide,N-(2,4-dichlorophenyl)-12-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines .
Scientific Research Applications
Chemical Properties and Structure
N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide belongs to the class of quinazoline derivatives. Its molecular formula is , and it features a complex structure that contributes to its biological activity. The presence of the dichlorophenyl group enhances its pharmacological properties.
Antimicrobial Properties
Quinazoline derivatives, including this compound, have been studied for their antimicrobial activities. Research has indicated that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, quinazoline derivatives have been shown to inhibit bacterial gyrase and DNA topoisomerase IV, which are critical targets in bacterial cell division and survival .
Anticancer Activity
The anticancer potential of quinazoline derivatives is notable. Studies have demonstrated that certain quinazoline compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives similar to this compound have shown promising results in inhibiting tumor growth in melanoma and breast cancer models . The structure-activity relationship (SAR) studies indicate that modifications in the side chains can significantly enhance their anticancer efficacy.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : These are crucial for forming the quinazoline core structure.
- Functional Group Transformations : Modifications such as chlorination or amide formation are employed to introduce the dichlorophenyl group and enhance biological activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the pharmacological properties of this compound. Key findings include:
| Substituent | Effect on Activity | Remarks |
|---|---|---|
| Dichlorophenyl | Increases potency | Enhances binding affinity to target enzymes |
| Alkyl groups | Moderate enhancement | Affects solubility and bioavailability |
| Electron-withdrawing groups | High activity | Improves interaction with biological targets |
Case Studies
Several case studies highlight the effectiveness of quinazoline derivatives in clinical settings:
- Antimalarial Activity : A study reported a series of quinoline derivatives with potent antimalarial effects against Plasmodium falciparum, showcasing how structural modifications can lead to improved pharmacokinetic profiles and efficacy in vivo .
- Anticancer Trials : Clinical trials involving quinazoline-based compounds have demonstrated their ability to inhibit cancer cell proliferation effectively. For instance, compounds tested against melanoma showed significant growth inhibition rates .
Mechanism of Action
The mechanism of action of 12H-Quino[2,1-b]quinazoline-5-carboxamide,N-(2,4-dichlorophenyl)-12-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Structural Analogues in the Quinazoline Family
N-(1,1-Dimethylethyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide
- Key Difference : The 2,4-dichlorophenyl group in the target compound is replaced with a tert-butyl (1,1-dimethylethyl) group.
- Chlorine atoms in the target compound may confer stronger electron-withdrawing effects, influencing reactivity or binding to electrophilic targets .
4,5-Dihydro-5-oxopyrazolo[1,5-a]quinazoline-3-carboxylic Acid Derivatives
- Key Difference: A pyrazoloquinazoline core replaces the quinazoline-quinone system.
- Impact :
Heterocyclic Carboxamides with Varied Substituents
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Key Difference : A pyrazole ring with a trifluoromethyl group and sulfanyl substituent replaces the quinazoline backbone.
- Impact :
N-(1,1-Dimethyldecyl)-1-piperidineacetamide Hydrochloride
- Key Difference : A piperidine-acetamide moiety replaces the fused quinazoline system.
- Impact :
Electronic and Steric Effects
- Chlorine vs.
- Quinone vs. Non-Oxidized Systems: The 12-oxo group in the quinazoline-quinone scaffold may participate in redox reactions or hydrogen bonding, unlike non-oxidized analogs .
Table 1: Comparative Properties of Selected Analogues
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | Notable Features |
|---|---|---|---|---|
| Target Compound | ~435.3 | 2,4-Dichlorophenyl, 12-oxo | Low (lipophilic) | Planar aromatic system |
| N-(1,1-Dimethylethyl)-12-oxo-quinazoline analog | ~375.4 | tert-Butyl | Moderate | Enhanced lipophilicity |
| 5-(3-Chlorophenylsulfanyl)-pyrazole derivative | ~300.7 | Trifluoromethyl, sulfanyl | Low | Metabolic stability |
| Piperidineacetamide hydrochloride | ~380.9 | Dimethyldecyl, piperidine | High (ionizable) | pH-dependent solubility |
Key Observations:
Substituent-Driven Activity : Chlorine and trifluoromethyl groups correlate with enhanced target affinity in patented compounds, though specific data for the target compound remains sparse .
Synthetic Flexibility: Cyanocarbonimidate-based routes (as in ) suggest scalability for quinazoline derivatives, whereas pyrazole systems require specialized aldehydes .
Toxicity Considerations : Chlorinated aromatics (e.g., dichlorophenyl) may pose higher bioaccumulation risks compared to alkylated analogs .
Biological Activity
N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide is a compound belonging to the quinazoline family, which has garnered significant attention due to its diverse biological activities. The quinazoline scaffold is known for its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a quinazoline backbone substituted with a dichlorophenyl group and a carboxamide functional group, contributing to its biological activity.
Anticancer Properties
Numerous studies have investigated the anticancer potential of quinazoline derivatives. For instance, molecular docking studies have shown that compounds similar to this compound exhibit significant binding affinities to various cancer-related targets.
- Case Study : In a study focused on substituted quinazoline derivatives, compounds demonstrated cytotoxic effects against human carcinoma cell lines (HePG2, MCF7, A549) using MTT assays. The results indicated that certain derivatives had IC50 values in the micromolar range, suggesting potent anticancer activity .
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular processes.
| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 | 75 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
These findings suggest that this compound possesses broad-spectrum antimicrobial activity .
The mechanism underlying the biological activities of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and microbial growth. For example:
- Kinase Inhibition : Similar compounds have been shown to inhibit maternal embryonic leucine zipper kinase (MELK), which plays a crucial role in cancer cell survival and proliferation .
Pharmacokinetic Properties
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary assessments indicate favorable properties that enhance its therapeutic potential:
- Solubility : The compound exhibits moderate solubility in aqueous solutions.
- Stability : It remains stable under physiological conditions, making it suitable for further development as a pharmaceutical agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide, and what key optimization parameters should be considered?
- Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitution and carboxamide coupling. For example, 1-(2,4-dichlorophenyl)piperazine intermediates (used in related compounds) are coupled with quinazoline-carboxylic acid derivatives under reflux in methanol or dichloromethane (DCM) . Key parameters include:
-
Catalyst selection : Triethylamine or DIPEA for nucleophilic substitution efficiency.
-
Temperature control : 60–80°C for cyclization steps to avoid side reactions.
-
Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate high-purity products .
Table 1: Example Reaction Conditions from Analogous Syntheses
Step Reagents/Conditions Yield Optimization Reference 1 1-(2,4-DClPh)piperazine, DCM, RT Stoichiometric control (1:1.2 molar ratio) 2 Quinazoline-carboxylic acid, EDCI/HOBt 24-hour stirring for coupling
Q. How can researchers confirm the structural integrity of this compound using crystallographic or spectroscopic methods?
- Methodological Answer :
- X-ray crystallography : Resolve the fused quinazoline-quinoline core and substituent orientations (e.g., CCDC reference 1983315 for a related quinoxaline structure) .
- NMR spectroscopy : Analyze aromatic proton splitting patterns (e.g., δ 7.2–8.5 ppm for dichlorophenyl protons) and carbonyl signals (δ ~170 ppm for the 12-oxo group) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₁₄Cl₂N₂O₂: 433.04) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding this compound's bioactivity?
- Methodological Answer :
- Comparative docking studies : Use GABA_A receptor models (PDB: 6HUP) to validate binding affinities observed in PTZ-induced seizure assays . Adjust force fields (e.g., AMBER) to account for chlorine’s electron-withdrawing effects on ligand-receptor interactions.
- Dose-response validation : Replicate in vitro IC₅₀ measurements (e.g., 10–50 µM range) using patch-clamp electrophysiology to resolve discrepancies with computational Ki values .
Q. How does the electronic configuration of the dichlorophenyl substituent influence the compound's interaction with biological targets?
- Methodological Answer :
-
SAR analysis : The 2,4-dichloro substitution enhances lipophilicity (logP ~3.5) and stabilizes π-π stacking with hydrophobic receptor pockets (e.g., benzodiazepine sites in GABA_A) .
-
Electrostatic potential mapping : Chlorine atoms increase electron density at the quinazoline core, improving hydrogen bonding with residues like α₁-His102 .
Table 2: Substituent Effects on Bioactivity (Analogous Compounds)
Substituent Target Receptor IC₅₀ (µM) Reference 2,4-DClPh GABA_A 12.3 ± 1.5 4-OCH₃Ph GABA_A >100
Q. What in vivo models are suitable for evaluating its pharmacokinetic profile, and how do metabolic pathways affect efficacy?
- Methodological Answer :
- Rodent models : Intraperitoneal administration in PTZ-induced seizure models (e.g., 20 mg/kg dose) to assess brain permeability and Tmax .
- Metabolite identification : Use LC-MS to detect phase I metabolites (e.g., hydroxylation at C11) and phase II glucuronides, which may reduce anticonvulsant activity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s solubility and stability in aqueous buffers?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
